molecular formula C12H13IO4 B1618127 (2e)-3-(3-Ethoxy-5-iodo-4-methoxyphenyl)acrylic acid CAS No. 340216-06-0

(2e)-3-(3-Ethoxy-5-iodo-4-methoxyphenyl)acrylic acid

Cat. No.: B1618127
CAS No.: 340216-06-0
M. Wt: 348.13 g/mol
InChI Key: PSDBCWAHXSMBMN-UHFFFAOYSA-N
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Description

(2E)-3-(3-Ethoxy-5-iodo-4-methoxyphenyl)acrylic acid is an organic compound characterized by the presence of an ethoxy group, an iodine atom, and a methoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Ethoxy-5-iodo-4-methoxyphenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-4-methoxyphenol and iodine.

    Iodination: The phenol undergoes iodination using iodine and an oxidizing agent like sodium iodate in an acidic medium to introduce the iodine atom at the 5-position of the phenyl ring.

    Esterification: The iodinated phenol is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl ester of the corresponding acrylic acid.

    Hydrolysis: The ethyl ester is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable base.

Major Products:

    Oxidation: Formation of 3-ethoxy-5-iodo-4-methoxybenzaldehyde or 3-ethoxy-5-iodo-4-methoxybenzoic acid.

    Reduction: Formation of 3-(3-ethoxy-5-iodo-4-methoxyphenyl)propanoic acid.

    Substitution: Formation of 3-(3-ethoxy-4-methoxyphenyl)acrylic acid derivatives with various substituents replacing the iodine atom.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Ethoxy-5-iodo-4-methoxyphenyl)acrylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The presence of the iodine atom and the acrylic acid moiety may play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    (2E)-3-(3-Ethoxy-4-methoxyphenyl)acrylic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.

    (2E)-3-(3-Iodo-4-methoxyphenyl)acrylic acid: Lacks the ethoxy group, potentially affecting its solubility and interaction with biological targets.

    (2E)-3-(3-Ethoxy-5-iodophenyl)acrylic acid: Lacks the methoxy group, which may influence its chemical reactivity and biological properties.

Uniqueness: The presence of both the ethoxy and methoxy groups, along with the iodine atom, makes (2E)-3-(3-Ethoxy-5-iodo-4-methoxyphenyl)acrylic acid unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO4/c1-3-17-10-7-8(4-5-11(14)15)6-9(13)12(10)16-2/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDBCWAHXSMBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=CC(=O)O)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358072
Record name 3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340216-06-0
Record name 3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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